3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a dibromo-substituted phenoxy group attached to an azetidine ring, which is further linked to a carboxylic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromo-phenol and (2-hydroxy-1-phenyl-ethyl)-carbamic acid tert-butyl ester.
Reaction Conditions: These starting materials are reacted in the presence of triphenylphosphine and a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) for about 30 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and employing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy and azetidine moieties can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative, while oxidation might result in the formation of a quinone derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects is not well-documented. its structural features suggest that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the phenoxy and azetidine moieties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- tert-Butyl (1-(4-aminophenyl)ethyl)carbamate
- tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Uniqueness
3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the dibromo-substituted phenoxy group and the azetidine ring. These structural features confer distinct chemical properties and potential reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(3,5-dibromophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Br2NO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-11(16)4-12(17)6-13/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYSLXSOYBXYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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